1-(3,5-Dichlorophenyl)-3-phenylthiourea 1-(3,5-Dichlorophenyl)-3-phenylthiourea
Brand Name: Vulcanchem
CAS No.: 62644-21-7
VCID: VC19453873
InChI: InChI=1S/C13H10Cl2N2S/c14-9-6-10(15)8-12(7-9)17-13(18)16-11-4-2-1-3-5-11/h1-8H,(H2,16,17,18)
SMILES:
Molecular Formula: C13H10Cl2N2S
Molecular Weight: 297.2 g/mol

1-(3,5-Dichlorophenyl)-3-phenylthiourea

CAS No.: 62644-21-7

Cat. No.: VC19453873

Molecular Formula: C13H10Cl2N2S

Molecular Weight: 297.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Dichlorophenyl)-3-phenylthiourea - 62644-21-7

Specification

CAS No. 62644-21-7
Molecular Formula C13H10Cl2N2S
Molecular Weight 297.2 g/mol
IUPAC Name 1-(3,5-dichlorophenyl)-3-phenylthiourea
Standard InChI InChI=1S/C13H10Cl2N2S/c14-9-6-10(15)8-12(7-9)17-13(18)16-11-4-2-1-3-5-11/h1-8H,(H2,16,17,18)
Standard InChI Key ZHBTWFPWAAVNBP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

1-(3,5-Dichlorophenyl)-3-phenylthiourea (PubChem CID: 904427) belongs to the arylthiourea class, featuring a thiourea core (NHC(=S)NH\text{NH}-\text{C}(=\text{S})-\text{NH}) linked to a 3,5-dichlorophenyl group and a phenyl ring . The IUPAC name, 1-(3,5-dichlorophenyl)-3-phenylthiourea, reflects its substitution pattern (Fig. 1). Key structural descriptors include:

Table 1: Chemical identity of 1-(3,5-Dichlorophenyl)-3-phenylthiourea

PropertyValue
Molecular FormulaC13H10Cl2N2S\text{C}_{13}\text{H}_{10}\text{Cl}_{2}\text{N}_{2}\text{S}
Molecular Weight297.2 g/mol
CAS Number62644-21-7
XLogP34.94 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

The planar thiourea group facilitates hydrogen bonding, while the dichlorophenyl and phenyl substituents enhance lipophilicity, as indicated by the high LogP value . The 3,5-dichloro substitution on the phenyl ring introduces steric and electronic effects that influence molecular interactions, a feature shared with bioactive dichlorophenyl analogs .

Synthesis and Structural Optimization

While no explicit synthesis protocol for 1-(3,5-Dichlorophenyl)-3-phenylthiourea is documented, its preparation likely follows established thiourea synthesis methods. A general approach involves the reaction of 3,5-dichloroaniline with phenyl isothiocyanate under acidic conditions :

3,5-Dichloroaniline+Phenyl IsothiocyanateHCl1-(3,5-Dichlorophenyl)-3-phenylthiourea\text{3,5-Dichloroaniline} + \text{Phenyl Isothiocyanate} \xrightarrow{\text{HCl}} \text{1-(3,5-Dichlorophenyl)-3-phenylthiourea}

This method, analogous to the synthesis of 1-(3,4-Dichlorophenyl)-2-thiourea, proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate . The reaction typically employs aqueous HCl as a catalyst, with yields optimized by controlling temperature and stoichiometry. For example, 1-(3,4-Dichlorophenyl)-2-thiourea is synthesized in 29.4% yield using ammonium thiocyanate and m,p-dichloroaniline , suggesting that similar conditions could apply to the 3,5-dichloro isomer.

Physicochemical and Spectroscopic Properties

Experimental data specific to 1-(3,5-Dichlorophenyl)-3-phenylthiourea remain sparse, but properties can be extrapolated from related structures:

Table 2: Estimated Physicochemical Properties

PropertyValueBasis for Estimation
Density~1.3–1.4 g/cm³Analogous dichlorophenyl compounds
Boiling Point>240°CHigher MW thiourea derivatives
SolubilityLow in water; soluble in DMSOThiourea lipophilicity
Melting Point180–190°CSimilar thiourea analogs

Spectroscopic characterization of related compounds reveals distinctive peaks:

  • IR: N-H stretches (~3400 cm⁻¹), C=S (1064 cm⁻¹), and aromatic C=C (1465 cm⁻¹) .

  • NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, with thiourea NH signals near δ 9.5–10.5 ppm .

Future Directions and Challenges

  • Synthesis Optimization: Improving yields beyond the 29.4% reported for analogs through microwave-assisted or solvent-free methods.

  • Targeted Bioassays: Evaluating inhibitory effects on PTP1B and AGEs, given the success of AH .

  • Toxicological Profiling: Assessing cytotoxicity in normal cell lines to establish therapeutic indices.

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